molecular formula C14H12N2O4S B14000688 N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide CAS No. 7467-52-9

N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide

Cat. No.: B14000688
CAS No.: 7467-52-9
M. Wt: 304.32 g/mol
InChI Key: IXRHHQZGBQJUDP-UHFFFAOYSA-N
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Description

N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide is a chemical compound with the molecular formula C14H12N2O4S It is characterized by the presence of a nitrophenyl group, a sulfinyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide typically involves the reaction of 4-nitrobenzenesulfinyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Tin(II) chloride, iron powder; usually performed in acidic conditions, such as hydrochloric acid, at elevated temperatures.

    Substitution: Various nucleophiles, such as amines or thiols; reactions are often conducted in polar solvents like ethanol or dimethyl sulfoxide at moderate temperatures.

Major Products Formed

    Oxidation: Formation of N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide.

    Reduction: Formation of N-[4-(4-aminophenyl)sulfinylphenyl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, as a dihydrofolate reductase (DHFR) inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of cell proliferation, which is particularly useful in antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acetamide: Similar structure but lacks the sulfinyl group.

    N-(4-aminophenyl)sulfinylphenylacetamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-nitrophenyl)sulfonylphenylacetamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

Uniqueness

N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide is unique due to the presence of both the nitrophenyl and sulfinyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

7467-52-9

Molecular Formula

C14H12N2O4S

Molecular Weight

304.32 g/mol

IUPAC Name

N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide

InChI

InChI=1S/C14H12N2O4S/c1-10(17)15-11-2-6-13(7-3-11)21(20)14-8-4-12(5-9-14)16(18)19/h2-9H,1H3,(H,15,17)

InChI Key

IXRHHQZGBQJUDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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